molecular formula C23H27FN2O6S B2378232 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946262-38-0

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2378232
CAS RN: 946262-38-0
M. Wt: 478.54
InChI Key: OSKQUEOSDCRNIH-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H27FN2O6S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane and its derivatives have been studied for their potential as antihypertensive agents. Caroon et al. (1981) synthesized a series of similar compounds for screening as antihypertensive agents in spontaneous hypertensive rats, exploring the influence of different substituents on the compound's activity (Caroon et al., 1981).

Anticonvulsant Properties

Madaiah et al. (2012) conducted research on novel derivatives of this compound, focusing on their anticonvulsant properties. They synthesized a series of derivatives and evaluated their efficacy in maximal electroshock seizure (MES) tests, identifying several compounds with significant protective effects against seizures (Madaiah et al., 2012).

Crystallographic Analysis

Graus et al. (2010) described the preparation of several related compounds and discussed the relationship between their molecular and crystal structures. They highlighted how substituents on the cyclohexane ring influence supramolecular arrangements in crystallography (Graus et al., 2010).

Hypoglycemic Activity

Iqbal et al. (2012) explored the hypoglycemic activity of spiroimidazolidine-2,4-diones, which are structurally related to this compound. They found that these compounds have significant hypoglycemic effects, with some reducing blood glucose levels more effectively than standard treatments (Iqbal et al., 2012).

Proton Exchange Membranes

In the context of materials science, Kim et al. (2008) studied polymers related to this compound for their potential as proton exchange membranes in fuel cell applications. They found that these comb-shaped sulfonated polymers exhibited high proton conductivity, making them suitable for use in fuel cells (Kim et al., 2008).

properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O6S/c1-17-14-20(6-7-21(17)24)33(28,29)26-12-13-32-23(26)8-10-25(11-9-23)22(27)16-31-19-5-3-4-18(15-19)30-2/h3-7,14-15H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQUEOSDCRNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=CC(=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane

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